molecular formula C25H26N6O4 B12160622 N'~1~-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

N'~1~-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide

Cat. No.: B12160622
M. Wt: 474.5 g/mol
InChI Key: JPTHRTHSTJOSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a mouthful, so let’s break it down. Its IUPAC name is N’~1~-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide . Phew! It’s a derivative of indole, a heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound can be complex, involving multiple steps. one common approach is the condensation of two molecules of indole-2-carboxylic acid with a dipeptide containing a proline residue. The reaction proceeds through amide bond formation, resulting in the desired compound.

Reaction Conditions: Reaction conditions may vary, but typically involve suitable solvents (such as DMF or DMSO), acid or base catalysts, and controlled temperatures. Protecting groups may be necessary to prevent unwanted side reactions.

Industrial Production: Industrial-scale production often relies on efficient and scalable methods. Continuous flow processes or solid-phase synthesis may be employed to optimize yield and purity.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions:

    Oxidation: Oxidative processes can modify the indole ring system.

    Reduction: Reduction of carbonyl groups may occur.

    Substitution: Substituents on the indole ring can be replaced.

    Hydrolysis: Cleavage of hydrazide bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides).

    Hydrolysis: Acidic or basic conditions.

Major Products: Products depend on the specific reaction. For example, reduction may yield hydrazine derivatives, while substitution can lead to diverse functionalized compounds.

Scientific Research Applications

This compound has intriguing applications:

Mechanism of Action

The compound likely interacts with specific molecular targets, disrupting viral replication or cellular processes. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C25H26N6O4

Molecular Weight

474.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]propanediamide

InChI

InChI=1S/C25H26N6O4/c1-14(2)30-18-11-7-5-9-16(18)22(24(30)34)28-26-20(32)13-21(33)27-29-23-17-10-6-8-12-19(17)31(15(3)4)25(23)35/h5-12,14-15,34-35H,13H2,1-4H3

InChI Key

JPTHRTHSTJOSAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O

Origin of Product

United States

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